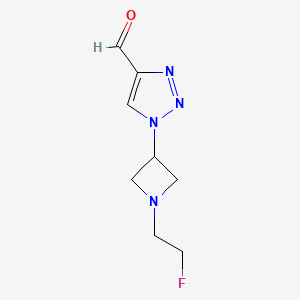
1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-(1-(2-Fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, also known as FETC, is an organic compound with a unique three-dimensional structure. FETC has been studied extensively in the past decades due to its many potential applications in medicinal chemistry and biochemistry. FETC has been found to have a wide range of biological activities, including antiviral, antibacterial, and antifungal activities. In addition, FETC has been used in the synthesis of a variety of compounds, such as antibiotics, hormones, and other drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Efficient Synthesis Techniques : Research has focused on developing efficient methods for synthesizing variously substituted 1,2,3-triazole derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, a study reported the highly efficient and mild synthesis of variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, achieved through reactions involving sodium azide and α,β-acetylenic aldehydes in DMSO at room temperature, representing a safe and quantitative process (Journet et al., 2001).
Biological and Pharmacological Activities
Antibacterial and Antifungal Agents : A series of new 1,2,3-triazolyl pyrazole derivatives were synthesized and demonstrated potential as antimicrobial agents through in vitro screening against bacterial and fungal strains. Some compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Their antibacterial efficacy was further supported by molecular docking studies (Bhat et al., 2016).
Anti-Tubercular Agents : Azetidinone derivatives incorporating 1, 2, 4-triazole were investigated for anti-tubercular activity, highlighting a rational design approach in drug discovery against tuberculosis. Molecular docking experiments identified potential drug candidates, showing that certain azetidinone derivatives possess significant activity against Mycobacterium tuberculosis (Thomas et al., 2014).
Application in Sensing and Detection
- Fluorescence Probes for Biomolecule Detection : A new fluorescence probe was developed for selective and sensitive detection of homocysteine, showcasing the application of triazole derivatives in biological sensing. This probe, featuring aggregation-induced emission enhancement and intramolecular charge transfer characteristics, offers a powerful tool for researching the effects of biomolecules in biological systems (Chu et al., 2019).
Eigenschaften
IUPAC Name |
1-[1-(2-fluoroethyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,6,8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDMPFTKWBFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



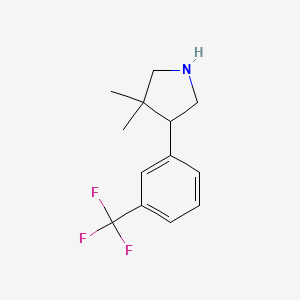
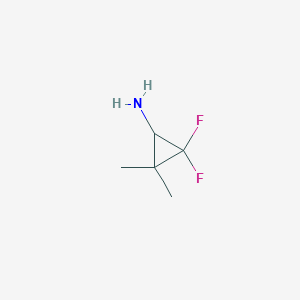
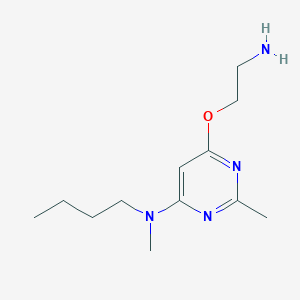
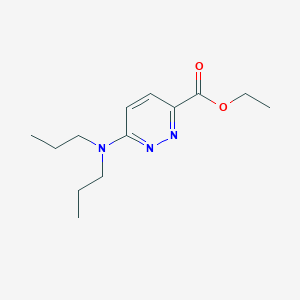
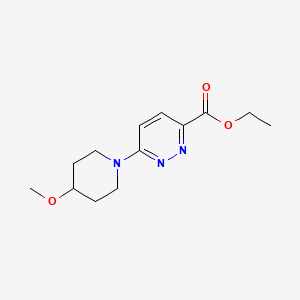

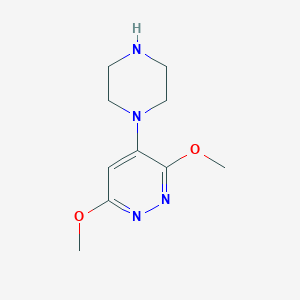
![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
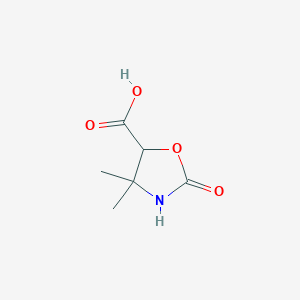
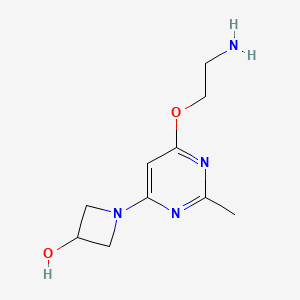
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)


